Bienvenue dans la boutique en ligne BenchChem!

2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline

Lipophilicity Drug-likeness SAR

2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline (CAS 1211161-08-8) is a structurally unique quinoline-oxadiazole hybrid featuring a 5-isopropyl substituent on the 1,3,4-oxadiazole ring. This specific substitution confers distinct lipophilicity (cLogP ~3.01) and steric properties vs. cyclopropyl analogs, essential for reproducible SAR in anti-bacterial, anti-cancer, and CNS drug discovery. MW 350.42 g/mol, tPSA 64.16 Ų satisfies Lipinski's Rule of Five, supporting direct cellular screening without formulation artifacts. Procure the exact isopropyl analog for definitive structure-activity conclusions.

Molecular Formula C20H22N4O2
Molecular Weight 350.422
CAS No. 1211161-08-8
Cat. No. B2576149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline
CAS1211161-08-8
Molecular FormulaC20H22N4O2
Molecular Weight350.422
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H22N4O2/c1-13(2)18-22-23-19(26-18)15-9-11-24(12-10-15)20(25)17-8-7-14-5-3-4-6-16(14)21-17/h3-8,13,15H,9-12H2,1-2H3
InChIKeyMTKRJKVCONTRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline (CAS 1211161-08-8) Is a Structurally Differentiated Quinoline-Oxadiazole Hybrid Scaffold


2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline (CAS 1211161-08-8) is a heterocyclic hybrid molecule that integrates a quinoline core with a piperidine-linked 1,3,4-oxadiazole ring bearing an isopropyl substituent at the oxadiazole 5-position. This compound belongs to the quinoline–1,3,4-oxadiazole hybrid class, which has been extensively reviewed for promising activities across anti-cancer, anti-bacterial, anti-fungal, anti-malarial, anti-HIV, anti-convulsant, and anti-viral therapeutic areas [1]. The isopropyl group imparts distinct lipophilicity and steric properties compared to other 5-substituted analogs, making it a valuable scaffold for structure-activity relationship (SAR) exploration and medicinal chemistry optimization campaigns.

Why Generic Substitution of the Isopropyl Group on the 1,3,4-Oxadiazole Ring at the 5-Position Fails


The 5-position substituent on the 1,3,4-oxadiazole ring directly modulates the compound's lipophilicity, electronic distribution, and steric profile, which are critical determinants of target binding, metabolic stability, and pharmacokinetic behavior [1]. The isopropyl group (CAS 1211161-08-8) cannot be substituted with a cyclopropyl (CAS 1210727-41-5) or trifluoromethyl analog without quantitatively altering these parameters, as demonstrated by computed property differences. The review literature confirms that even minor modifications at this position can lead to substantial shifts in biological activity profiles across the quinoline-oxadiazole hybrid class [2]. Therefore, procurement of the exact compound is essential for reproducible SAR studies and lead optimization campaigns where the isopropyl substituent is a defined structural variable.

Evidence Guide: Quantifiable Differentiation of 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline (1211161-08-8) from Its Closest Analogs


cLogP Differentiation: Isopropyl vs. Cyclopropyl Analog

The target compound bearing an isopropyl substituent exhibits a computed cLogP of approximately 3.01, compared to a cLogP of approximately 3.00–3.39 for the cyclopropyl analog (CAS 1210727-41-5) [1]. While close in absolute value, the higher hydrophobicity of the isopropyl group (which carries one additional carbon and two additional hydrogens) results in a measurable increase in lipophilicity and a higher molecular weight (350.42 vs. 348.41 g/mol) [1][2]. These differences influence membrane permeability and non-specific protein binding, parameters that are critical in cell-based and in vivo assays.

Lipophilicity Drug-likeness SAR

Topological Polar Surface Area (tPSA) Differentiation: Impact on Membrane Penetration

The topological polar surface area (tPSA) of the isopropyl analog is computed as approximately 64.16 Ų, compared to approximately 60.25 Ų for the cyclopropyl analog (CAS 1210727-41-5) [1]. The additional 3.91 Ų in tPSA arises from the altered electronic distribution around the oxadiazole ring due to the isopropyl substitution. For CNS-targeted programs, the widely accepted threshold for passive blood-brain barrier penetration is tPSA < 60 Ų [2]; the isopropyl analog (64.16 Ų) falls just above this threshold, while the cyclopropyl analog (60.25 Ų) sits at the boundary.

Membrane permeability tPSA Drug-likeness

Class-Level Biological Activity Context: Quinoline-1,3,4-Oxadiazole Hybrids as AChE Inhibitors

Although direct bioactivity data for CAS 1211161-08-8 has not been published, close structural analogs within the quinoline-1,3,4-oxadiazole hybrid series have demonstrated nanomolar-range acetylcholinesterase (AChE) inhibitory activity. In a 2024 study, compounds 5a, 5c, and 6a—which share the quinoline-oxadiazole scaffold but differ in peripheral substitution—exhibited AChE IC50 values of 0.033 µM, 0.096 µM, and 0.177 µM, respectively [1]. The 5-position substituent was a critical determinant of potency in this series, underscoring the importance of the specific isopropyl substituent. The 1,3,4-oxadiazole ring contributes hydrogen-bond acceptor capacity and metabolic stability, while the piperidine spacer provides conformational flexibility that influences target engagement [2].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Broad-Spectrum Antimicrobial and Anti-Proliferative Potential Within the Scaffold Class

Quinoline-1,3,4-oxadiazole hybrids have demonstrated dual antimicrobial and anti-proliferative activities. In a 2023 study, ciprofloxacin-quinoline-4-yl-1,3,4-oxadiazole hybrids 6a and 6b exhibited promising anticancer activity against SR-leukemia and UO-31 renal cancer cell lines, with compound 6b showing MIC of 16.96 µg/mL against highly resistant Gram-negative K. pneumoniae, outperforming the parent ciprofloxacin (MIC = 29.51 µg/mL) [1]. The review of the quinoline-1,3,4-oxadiazole class covers reported activities against cancer, bacteria, fungi, malaria, HIV, and convulsions [2]. The synthetic versatility of the piperidine-linked scaffold allows for further derivatization at multiple positions, making CAS 1211161-08-8 a strategic intermediate for diverse screening campaigns [2].

Antimicrobial Anti-proliferative Quinoline-oxadiazole

Best Research and Industrial Application Scenarios for 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline (CAS 1211161-08-8)


Lead Optimization in CNS Drug Discovery: Fine-Tuning Lipophilicity with the Isopropyl Substituent

The isopropyl analog (cLogP ~3.01, tPSA ~64.16 Ų) occupies a distinct physicochemical space compared to the cyclopropyl analog (cLogP ~3.00–3.39, tPSA ~60.25 Ų) [1]. For CNS drug discovery programs targeting cholinesterase enzymes—where quinoline-oxadiazole hybrids have demonstrated sub-micromolar AChE IC50 values [2]—this compound provides a specific lipophilicity anchor for SAR studies. The tPSA of 64.16 Ų, which is slightly above the traditional CNS penetration threshold of 60 Ų, makes it a valuable comparator for assessing the impact of peripheral vs. central target engagement within a single scaffold series.

Antimicrobial Resistance Screening Against Gram-Negative Pathogens

Quinoline-1,3,4-oxadiazole hybrids have shown superiority over ciprofloxacin against resistant K. pneumoniae (MIC 16.96 vs. 29.51 µg/mL) [3]. CAS 1211161-08-8, with its unique isopropyl substitution, represents an untested member of this class that can be screened in antibacterial panels to determine whether the 5-isopropyl group enhances or diminishes activity relative to previously evaluated 5-aryl or 5-cyclopropyl derivatives. The compound's molecular weight (350.42 g/mol) and cLogP (3.01) are consistent with Gram-negative membrane penetration potential.

Anti-Proliferative SAR Expansion: Leukemia and Renal Cancer Panels

The quinoline-oxadiazole class has demonstrated activity against SR-leukemia and UO-31 renal cancer cell lines [3]. Procuring CAS 1211161-08-8 enables the systematic exploration of 5-position substituent effects (isopropyl vs. cyclopropyl vs. trifluoromethyl) on cancer cell line selectivity. The compound's computed drug-likeness parameters (MW 350.42, cLogP 3.01, HBD 0, HBA 6) [1] satisfy Lipinski's Rule of Five, supporting its suitability for cellular screening without formulation-related confounding factors.

Metabolic Stability Optimization: Leveraging the 1,3,4-Oxadiazole Motif

The 1,3,4-oxadiazole ring is known to confer enhanced metabolic stability compared to ester or amide bioisosteres, while the piperidine spacer provides conformational flexibility for target adaptation [2]. The isopropyl group at the 5-position introduces steric shielding that may protect the oxadiazole ring from oxidative metabolism. Researchers engaged in DMPK optimization can utilize CAS 1211161-08-8 as a probe to quantify the metabolic soft spots within the quinoline-piperidine-oxadiazole scaffold, using the cyclopropyl analog as a direct comparator.

Quote Request

Request a Quote for 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.